![molecular formula C14H13NO3 B1608821 ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate CAS No. 86454-37-7](/img/structure/B1608821.png)
ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the molecular formula C14H13NO3 . It has an average mass of 243.258 Da and a monoisotopic mass of 243.089539 Da .
Molecular Structure Analysis
The molecular structure of ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate consists of a pyrrole ring attached to a benzoate ester group . The exact structure can be found in chemical databases such as ChemSpider .Physical And Chemical Properties Analysis
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate has a molecular formula of C14H13NO3, an average mass of 243.258 Da, and a monoisotopic mass of 243.089539 Da .Scientific Research Applications
Synthesis of Schiff Bases
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: is used as a precursor in the synthesis of Schiff bases . These compounds, also known as azomethines, are formed by the condensation of an aldehyde with an amine . Schiff bases have a wide range of applications, including their use as ligands in coordination chemistry, catalysts in organic reactions, and as intermediates in the synthesis of various organic compounds.
Anticancer Research
Pyrrole derivatives, including those related to ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, have been studied for their potential anticancer properties . They have been found to inhibit various cancer-related enzymes and receptors, such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases, which are crucial in the proliferation of cancer cells.
Antibacterial Agents
Research has indicated that pyrrole derivatives exhibit significant antibacterial activity . This makes them valuable in the development of new antibacterial drugs, especially in an era where antibiotic resistance is a growing concern.
Physiological Activity Studies
The pyrrole-2-carboxaldehyde structure, which is part of ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate, is significant in physiological activities. It has been isolated from natural sources and is known to be involved in the formation of advanced glycation end products (AGEs), which are connected to diseases like diabetes .
Natural Product Synthesis
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate can be used in the synthesis of natural product analogs. These compounds are often sought after for their biological activities and potential therapeutic benefits .
Biomarker Development
Due to its structural similarity to compounds involved in the Maillard reaction and AGEs formation, ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate could be used in the development of biomarkers for lifestyle-related diseases such as diabetes .
Mechanism of Action
Target of Action
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with the molecular formula C14H13NO3 Similar compounds have been found to interact with enzymes such asDHFR and enoyl ACP reductase .
Mode of Action
It’s suggested that the compound may formhydrogen bonding interactions at the enzyme’s active site . For instance, the oxygen atom of the CO-NH group may form bonds with the hydrogen atoms of TYR158 and NAD300 .
Biochemical Pathways
Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes , suggesting that it may influence pathways involving these enzymes.
Result of Action
Similar compounds have shown strongantibacterial and antitubercular properties , suggesting potential therapeutic applications.
properties
IUPAC Name |
ethyl 4-(2-formylpyrrol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPMYNBUFWURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382867 | |
Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
CAS RN |
86454-37-7 | |
Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86454-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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